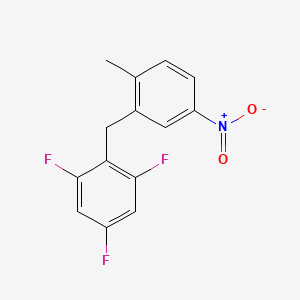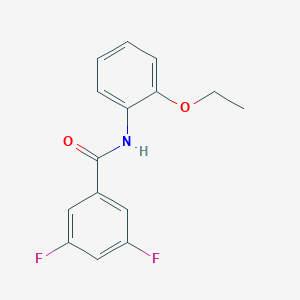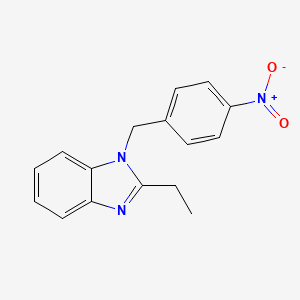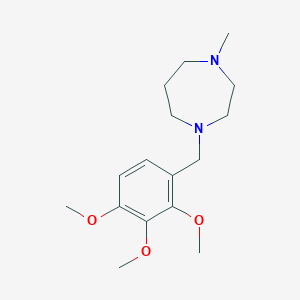
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as 'TFNB' and is a member of the nitrobenzene family of compounds. TFNB is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is not fully understood. However, it is believed that the compound interacts with electron-donating molecules, such as organic semiconductors, through pi-pi stacking interactions. This interaction results in the formation of charge transfer complexes, which can enhance the electron-transporting properties of the compound.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene in lab experiments is its excellent electron-transporting properties. This makes it a potential candidate for use in various organic electronic devices. However, the compound is relatively expensive and can be difficult to synthesize in large quantities. Additionally, the compound is insoluble in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene. One area of research is the development of new synthetic methods to produce the compound in larger quantities and at a lower cost. Another area of research is the exploration of the compound's potential applications in other areas, such as catalysis and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene is a unique compound with potential applications in various fields of scientific research. Its excellent electron-transporting properties make it a potential candidate for use in organic electronic devices, while its potential applications in catalysis and energy storage are also being explored. Further research is needed to fully understand the compound's mechanism of action and potential impact on human health and the environment.
Métodos De Síntesis
The synthesis of 1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene involves the reaction of 2-methyl-5-nitrobenzyl chloride with 1,3,5-trifluorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1,3,5-trifluoro-2-(2-methyl-5-nitrobenzyl)benzene has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of this compound is in the field of organic electronics. TFNB has been found to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). TFNB has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
1,3,5-trifluoro-2-[(2-methyl-5-nitrophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-8-2-3-11(18(19)20)4-9(8)5-12-13(16)6-10(15)7-14(12)17/h2-4,6-7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCIWLSXDZLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CC2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5545853 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5740724.png)


![methyl 2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5740742.png)

![1-[3-(2-chloro-6-fluorophenyl)acryloyl]azepane](/img/structure/B5740760.png)




![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)
